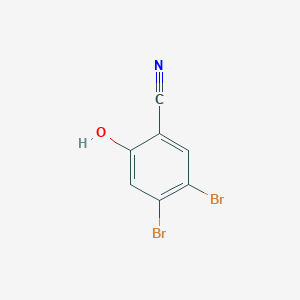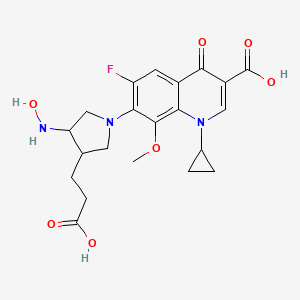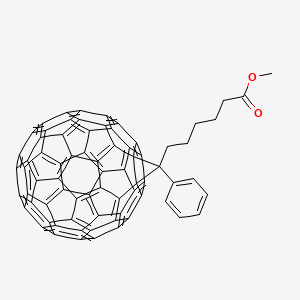![molecular formula C6Br2F2N2O B14087109 4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole](/img/structure/B14087109.png)
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of bromine and fluorine atoms on a benzo[c][1,2,5]oxadiazole ring, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole typically involves a multi-step process. One common method starts with the bromination of benzo[c][1,2,5]oxadiazole to introduce bromine atoms at the 4 and 7 positions. This is followed by fluorination at the 5 and 6 positions using a suitable fluorinating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, thiol, or amino derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole has a wide range of applications in scientific research:
Organic Semiconductors: It is used as a building block for the synthesis of organic semiconductors, which are essential components in organic light-emitting diodes (OLEDs) and photovoltaic devices.
Fluorescent Dyes: The compound is utilized in the synthesis of fluorescent dyes for biological imaging and diagnostic applications.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism by which 4,7-dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole exerts its effects is primarily related to its electronic structure. The presence of bromine and fluorine atoms influences the electron density distribution within the molecule, affecting its reactivity and interaction with other molecules. In organic semiconductors, the compound acts as an electron acceptor, facilitating charge transport and improving device performance .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom.
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]triazole: Contains a nitrogen atom in place of the oxygen atom.
Uniqueness
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole is unique due to the presence of both bromine and fluorine atoms on the oxadiazole ring. This combination imparts distinct electronic properties, making it highly valuable in the synthesis of advanced materials and organic semiconductors .
Propriétés
Formule moléculaire |
C6Br2F2N2O |
|---|---|
Poids moléculaire |
313.88 g/mol |
Nom IUPAC |
4,7-dibromo-5,6-difluoro-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C6Br2F2N2O/c7-1-3(9)4(10)2(8)6-5(1)11-13-12-6 |
Clé InChI |
GKKUHQQNQBVLSW-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C2=NON=C2C(=C1F)Br)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14087033.png)
![3-(2-methoxyethyl)-1,7-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B14087044.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(4-methoxybenzyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087051.png)
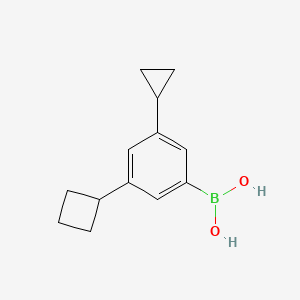
![1,3-Propanediol, 2-[(1-methyl-2-phenoxyethyl)amino]-1-phenyl-, [1R*,2S*(S*)]-](/img/structure/B14087067.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B14087071.png)
![2-[2-(4-Methoxyphenyl)ethyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087079.png)
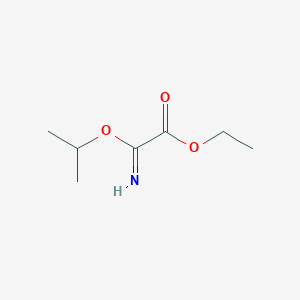
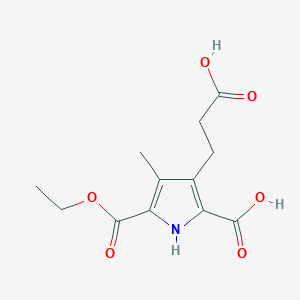
![4-[(3-{(2Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B14087099.png)
